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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655

Spectroscopic Data of 2-Hydroxybutanamide: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxybutanamide. Due to the limited availability of experimentally derived public data, this
document presents a combination of predicted and theoretical spectroscopic information. It is
intended to serve as a valuable resource for researchers and scientists in the field of drug
development and chemical analysis.

Chemical Structure and Properties

e IUPAC Name: 2-hydroxybutanamide[1]
e Molecular Formula: CaHaNO2[1]
e Molecular Weight: 103.12 g/mol [1]

e CAS Number: 1113-58-2[1]

Mass Spectrometry Data
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High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental
composition of a molecule. The table below lists the predicted mass-to-charge ratios (m/z) for
various adducts of 2-Hydroxybutanamide.

Adduct Predicted m/z
[M+H]* 104.0706
[M+Na]* 126.0526
[M-H]~ 102.0560
[M+NHa]* 121.0972
[M+K]* 142.0265
[M+H-H20]* 86.0606

Table 1: Predicted mass spectrometry data for 2-Hydroxybutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Although experimental spectra for 2-Hydroxybutanamide are not readily available in
public databases, the following tables outline the predicted *H and 3C NMR chemical shifts.
These predictions are based on the known chemical environment of the protons and carbons in
the molecule.

3.1. Predicted *H NMR Data
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. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L .
Shift (ppm) Multiplicity Constant (J) in Hz
H-1 (CHs) 09-1.0 Triplet (t) 7.0-8.0
H-2 (CH2) 16-1.8 Multiplet (m)

Triplet (t) or Doublet of
H-3 (CH) 40-4.2 5.0-7.0
Doublets (dd)

H-4 (OH) 2.0 - 4.0 (variable) Broad Singlet (br s)

H-5 (NH2) 6.5 - 7.5 (variable) Broad Singlet (br s)

Table 2: Predicted *H NMR data for 2-Hydroxybutanamide. Chemical shifts are referenced to
TMS at 0.00 ppm.

3.2. Predicted 13C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CHs) 10 - 15

C-2 (CH2) 25 - 35

C-3 (CH-OH) 70 - 80

C-4 (C=0) 175 - 185

Table 3: Predicted 3C NMR data for 2-Hydroxybutanamide. Chemical shifts are referenced to
TMS at 0.00 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following
table lists the expected characteristic absorption bands for 2-Hydroxybutanamide.
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. Characteristic Absorption .
Functional Group ( 1 Intensity
cm-

O-H (Alcohol) 3550 - 3200 Strong, Broad

Medium, Broad (two bands for

N-H (Amide) 3500 - 3300 orimary amide)
C-H (Alkyl) 2950 - 2850 Medium to Strong
C=0 (Amide I) 1690 - 1630 Strong

N-H bend (Amide I1) 1650 - 1550 Medium

C-O (Alcohol) 1260 - 1000 Strong

Table 4: Predicted IR absorption bands for 2-Hydroxybutanamide.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a small organic molecule like 2-Hydroxybutanamide.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDClz, DMSO-ds, or D20) in a clean, dry 5 mm NMR tube.[2][3] For
13C NMR, a higher concentration of 50-100 mg may be required.[2] Ensure the sample is
fully dissolved and free of any particulate matter.

« Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

o Data Acquisition: Acquire *H and 13C spectra at room temperature. For *H NMR, a sufficient
number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger
number of scans will be necessary due to the lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).
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5.2. Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide
(KBr) and press the mixture into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample
directly onto the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus
wavenumber (cm~1).

5.3. Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile, or water).

 Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-
ICR) equipped with an appropriate ionization source such as Electrospray lonization (ESI) or
Matrix-Assisted Laser Desorption/lonization (MALDI).

o Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass
spectrum in either positive or negative ion mode, depending on the analyte's properties.

o Data Analysis: The resulting spectrum displays the relative abundance of ions as a function
of their mass-to-charge ratio (m/z). The accurate mass measurements are used to determine
the elemental composition.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown
compound using spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of 2-Hydroxybutanamide (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3417655#spectroscopic-data-of-2-
hydroxybutanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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